Bucladesine, a dibutyryl derivative of cyclic adenosine monophosphate (cAMP), is a cell-permeable cAMP analog frequently employed in scientific research. [, , , , , ] Its primary function is to mimic the action of endogenous cAMP, a crucial second messenger involved in various cellular processes. [, , , , , , ] Researchers utilize Bucladesine to investigate the roles of cAMP-dependent signaling pathways in cellular functions such as signal transduction, gene expression, and cell differentiation. [, , , , , , , ]
Bucladesine sodium, also known as dibutyryl cyclic adenosine monophosphate, is a synthetic analog of cyclic adenosine monophosphate (cAMP). It is primarily used in biochemical research due to its ability to penetrate cell membranes and subsequently be converted into cAMP within cells, leading to various physiological effects. Bucladesine sodium is classified as a signaling molecule and is often utilized in studies related to cellular signaling pathways.
Bucladesine sodium is derived from cyclic adenosine monophosphate through chemical modification. It is categorized under the class of nucleotides and nucleotide analogs. The compound's molecular formula is with a molecular weight of approximately 491.37 g/mol . It is commonly available in research laboratories and can be purchased from various chemical suppliers.
The synthesis of bucladesine sodium involves several key steps:
Bucladesine sodium features a complex molecular structure characterized by its cyclic adenosine backbone modified with butyric groups. The structural formula can be represented as follows:
The compound's structure allows it to mimic the natural signaling molecule cAMP, facilitating its biological activity.
Bucladesine sodium participates in various chemical reactions that are critical for its functionality:
These reactions are essential for understanding both the stability and reactivity of bucladesine sodium in biological systems.
Bucladesine sodium exerts its effects primarily through the activation of intracellular signaling pathways mediated by cyclic adenosine monophosphate. Upon entering cells, bucladesine sodium is converted into cyclic adenosine monophosphate by enzymes such as adenylate cyclase.
This mechanism underpins many of the physiological responses observed when bucladesine sodium is administered in experimental settings.
These properties are crucial for researchers when considering bucladesine sodium for experimental applications.
Bucladesine sodium finds extensive use in scientific research, particularly in studies focusing on:
Bucladesine sodium (dibutyryl-cAMP, db-cAMP) functions as a synthetic, membrane-permeable analog of endogenous cyclic adenosine monophosphate (cAMP). Its molecular design incorporates butyryl groups at the N⁶-position and ribose 2′-O-position of cAMP, conferring enhanced lipophilicity. This modification facilitates passive diffusion across cell membranes, bypassing receptor-dependent adenylate cyclase activation [1] [6]. Once intracellular, esterases hydrolyze the butyryl groups, releasing the active cAMP moiety and elevating intracellular cAMP concentrations by 3–5 fold within minutes [1] [3].
The liberated cAMP binds to regulatory subunits (R) of protein kinase A (PKA), inducing conformational changes that dissociate catalytic subunits (C). These activated subunits phosphorylate serine/threonine residues on target proteins, including:
Table 1: Key Molecular Targets of PKA Activated by Bucladesine Sodium
Target Protein | Phosphorylation Site | Functional Outcome |
---|---|---|
CREB | Ser¹³³ | Gene transcription (e.g., BDNF, gluconeogenic enzymes) |
L-type Ca²⁺ channels | Ser¹⁹²⁸ | Increased calcium influx and muscle contraction |
Phospholamban | Thr¹⁷ | Enhanced calcium reuptake in sarcoplasmic reticulum |
Glycogen synthase | Site 2 | Inhibition of glycogen synthesis |
PKA activation dynamics exhibit dose-dependence, with 100 µM bucladesine inducing maximal PKA activity in neuronal cells within 15 minutes. This effect persists for >2 hours due to sustained cAMP elevation [4] [6].
Beyond cAMP mimicry, bucladesine competitively inhibits phosphodiesterases (PDEs)—enzymes that hydrolyze cAMP/cGMP. It exhibits high affinity for PDE3 (IC₅₀ = 2.1 µM) and PDE4 (IC₅₀ = 4.7 µM), reducing cAMP degradation by 60–80% in dermal fibroblasts and immune cells [3] [10]. This dual mechanism—direct cAMP substitution and PDE suppression—synergistically amplifies cyclic nucleotide signaling.
Notably, bucladesine modulates crosstalk between PKA and other pathways:
Table 2: PDE Families Inhibited by Bucladesine Sodium
PDE Family | Substrate Specificity | Tissue Expression | Inhibition Efficacy |
---|---|---|---|
PDE3 | cAMP/cGMP | Cardiovascular system, platelets | +++ (IC₅₀ 2.1 µM) |
PDE4 | cAMP | Brain, immune cells | +++ (IC₅₀ 4.7 µM) |
PDE7 | cAMP | T lymphocytes | + (IC₅₀ >50 µM) |
Bucladesine’s functional superiority over natural cAMP stems from its pharmacokinetic optimizations:
Table 3: Comparison of Membrane-Permeable cAMP Analogs
Compound | Modifications | Lipophilicity (logP) | PDE Sensitivity | Relative Potency |
---|---|---|---|---|
Natural cAMP | None | −1.0 | High | 1.0× |
Bucladesine | N⁶,2′-O-dibutyryl | 2.42 | Low | 8.3× |
8-Br-cAMP | 8-bromo substitution | 0.85 | Moderate | 4.7× |
Sp-5,6-DCl-cBIMPS | Phosphorothioate backbone | 1.98 | Very low | 9.1× |
While bucladesine outperforms 8-Br-cAMP in neuronal outgrowth assays, Sp-cAMPS analogs show marginally higher PKA activation due to irreversible thiophosphate bonds [6].
The kinetics of cAMP induction by bucladesine involve three phases:
These dynamics vary by cell type:
Real-time monitoring in BmN insect cells revealed that 1 mM bucladesine elevates cAMP for >180 minutes—50% longer than forskolin-induced cAMP—enabling prolonged cell cycle regulation in parthenogenetic models [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1